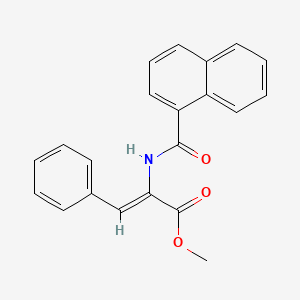
2-acetylphenyl (4-bromo-2-chlorophenoxy)acetate
Descripción general
Descripción
2-acetylphenyl (4-bromo-2-chlorophenoxy)acetate, also known as bromochloroacetyl phenyl ether, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of phenyl ether and is synthesized through a multistep process involving several chemical reactions.
Mecanismo De Acción
The exact mechanism of action of 2-acetylphenyl (4-bromo-2-chlorophenoxy)acetate is not fully understood. However, it is believed to act by binding to specific proteins or enzymes in cells, leading to changes in cell function and metabolism.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. These include changes in cellular metabolism, alterations in gene expression, and induction of apoptosis (programmed cell death).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-acetylphenyl (4-bromo-2-chlorophenoxy)acetate in lab experiments is its selectivity for copper ions, which allows for specific detection of copper in biological samples. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-acetylphenyl (4-bromo-2-chlorophenoxy)acetate. One area of interest is the development of new fluorescent probes for the detection of metal ions. Another area of interest is the development of new photosensitizers for photodynamic therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Aplicaciones Científicas De Investigación
2-acetylphenyl (4-bromo-2-chlorophenoxy)acetate has been studied for its potential applications in scientific research. One potential application is as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions and emit a fluorescent signal, making it a promising tool for the detection of copper ions in biological samples.
Another potential application is as a photosensitizer for photodynamic therapy. This compound has been shown to have phototoxic effects on cancer cells when exposed to light, making it a potential candidate for the treatment of cancer.
Propiedades
IUPAC Name |
(2-acetylphenyl) 2-(4-bromo-2-chlorophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClO4/c1-10(19)12-4-2-3-5-14(12)22-16(20)9-21-15-7-6-11(17)8-13(15)18/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBRHAGMTXSIHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC(=O)COC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4682226.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4682227.png)

![N-(tert-butyl)-2-(2-methoxy-4-{[(4-piperidinylmethyl)amino]methyl}phenoxy)acetamide dihydrochloride](/img/structure/B4682253.png)
![2-{5-[(4-iodophenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4682264.png)
![2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4682271.png)
![methyl 2-[(2-bromobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4682279.png)


![2-{[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4682299.png)
![N-(2,6-dimethylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4682300.png)
![N-(5-bromo-2-pyridinyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4682314.png)
![[4-(difluoromethyl)-6-(4-ethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4682322.png)
